molecular formula C15H10F2N2O B1438284 3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1096934-22-3

3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine

Cat. No. B1438284
M. Wt: 272.25 g/mol
InChI Key: CKUXCLFZYRVKNZ-UHFFFAOYSA-N
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Description

“3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” is a compound that has been used in the synthesis of soluble intrinsic black polyimide with excellent comprehensive properties . It is a new diamine bearing a tetraphenylcyclopentadienone (TPCP) moiety bonded with benzene and fluorine units .


Synthesis Analysis

The synthesis of “3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” involves a radical approach for catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This compound was reacted with 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield a soluble intrinsic black polyimide (TPCPFPPI) .


Molecular Structure Analysis

The molecular structure of “3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” is characterized by the presence of nitrogen and oxygen as heteroatoms in their structures . The compound possesses hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The chemical reactions involving “3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine” include its reaction with 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield a soluble intrinsic black polyimide (TPCPFPPI) . The compound also undergoes catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

  • Polymer Synthesis

    • 3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine is used in the synthesis of novel aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages. These polymers exhibit high glass transition and decomposition temperatures, indicating their potential in high-performance applications (Toiserkani, 2011).
  • Macrocyclic Structure Synthesis

    • It is instrumental in the construction of macrocyclic structures, such as cyclophanes with oxazole fragments. The synthesis process involves interactions with amines, forming oxazole cycles, indicating its utility in creating complex molecular structures (Merzhyievskyi et al., 2020).
  • Heterocyclic Scaffold Development

    • 3,4-Bis(4-fluorophenyl)-1,2-oxazol-5-amine serves as a versatile template for the synthesis of novel heterocyclic scaffolds. It's particularly useful in nucleophilic ring opening and the creation of various heterocyclic compounds, demonstrating its versatility in organic chemistry (Amareshwar et al., 2011).
  • Thienothiophene Derivative Synthesis

    • The compound plays a role in synthesizing thienothiophene derivatives, contributing to the development of new molecules with potential applications in various fields, including material science (Mabkhot et al., 2011).
  • Neuroprotective Agent Research

    • It's investigated for its effectiveness in protecting neurons against toxic stimuli and its interaction with the microtubule network, suggesting its potential as a neuroprotective agent (Desino et al., 2009).
  • Bis(amino-oxazoline) Synthesis

    • This compound is used in the synthesis of bis(amino-oxazoline), highlighting its role in the development of complex organometallic structures (Doherty et al., 2006).
  • Anti-Inflammatory Drug Development

    • It's explored for its potential in anti-inflammatory drug development, indicating its medicinal chemistry applications (Mary et al., 2019).

properties

IUPAC Name

3,4-bis(4-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUXCLFZYRVKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(C=C3)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluorophenyl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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